molecular formula C11H10BrNO3 B2481337 methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate CAS No. 81224-14-8

methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B2481337
CAS No.: 81224-14-8
M. Wt: 284.109
InChI Key: XTTAVMSLGSKAMR-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

The synthesis of methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate typically involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe). This reaction yields 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to afford the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

These compounds share similar indole structures but differ in their substituents, leading to unique biological activities and applications.

Biological Activity

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, exhibit a wide range of biological activities such as antiviral , anti-inflammatory , and anticancer properties. These compounds are of significant interest in medicinal chemistry due to their ability to interact with various biological targets, leading to therapeutic effects in several diseases.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with specific molecular targets. The presence of bromine and methoxy groups influences its binding affinity and reactivity:

  • Target of Action : The compound primarily targets proteins involved in cell signaling and apoptosis, such as the myeloid cell leukemia 1 (Mcl-1) protein.
  • Mode of Action : It induces apoptosis in cancer cells by disrupting Mcl-1 function, leading to caspase activation and subsequent cell death .
  • Biochemical Pathways : It affects pathways related to cell proliferation and survival, particularly in cancerous tissues.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.6Induction of apoptosis via Mcl-1 inhibition
MV-4-11 (Leukemia)3.2Caspase activation leading to cell death
HCC-1187 (Breast)4.0Synergistic effects with doxorubicin

These findings suggest that this compound could be a promising candidate for the development of new anticancer therapies .

Antiviral and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated antiviral activity against certain viruses. Its anti-inflammatory properties have also been noted, making it useful in treating conditions characterized by inflammation.

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vivo Tumor Models : In mouse models, administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. For example, a study reported a 60% reduction in tumor growth in subcutaneous xenograft models when treated with the compound at a dosage of 100 mg/kg .
  • Combination Therapy : The compound has shown enhanced efficacy when combined with established chemotherapeutic agents like doxorubicin, indicating potential for use in combination therapies to improve treatment outcomes for cancer patients .

Properties

IUPAC Name

methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTAVMSLGSKAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81224-14-8
Record name methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
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